molecular formula C6H14ClNO B8259670 [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride

[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B8259670
M. Wt: 151.63 g/mol
InChI Key: GMJKCWLIAXOIEZ-FYZOBXCZSA-N
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Description

[(3R)-3-Methylpyrrolidin-3-yl]methanol hydrochloride is a chiral pyrrolidine derivative featuring a methanol substituent at the 3-position of the pyrrolidine ring and a methyl group at the same carbon. Its molecular formula is C₆H₁₃NO·HCl, with a molecular weight of 151.63 g/mol (as per the hydrochloride salt) . The compound’s stereochemistry is defined by the (3R) configuration, which influences its interactions in biological or synthetic systems. Structurally, it is characterized by the SMILES notation CC1(CCNC1)CO and InChIKey ZBNGYAJEJQZYNL-UHFFFAOYSA-N . This compound is often utilized in pharmaceutical research as a building block for drug candidates, particularly targeting neurological receptors or enzymes due to its pyrrolidine scaffold .

Properties

IUPAC Name

[(3R)-3-methylpyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKCWLIAXOIEZ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Proline Derivatives

Proline, a naturally occurring chiral pyrrolidine, serves as a starting material for stereocontrolled synthesis. In this approach, the carboxylic acid group of proline is reduced to a hydroxymethyl group, while the 3-position is methylated.

Procedure :

  • Protection : L-proline is protected as its tert-butyl ester to prevent side reactions.

  • Methylation : The 3-position is alkylated using methyl iodide under basic conditions (e.g., LDA/THF, −78°C).

  • Reduction : The ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4).

  • Deprotection and Salt Formation : The tert-butyl group is removed via acid hydrolysis, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Key Parameters :

  • Temperature : Methylation requires cryogenic conditions to retain stereochemistry.

  • Yield : 58–65% over four steps.

Reductive Amination Approach

Reductive amination offers a flexible route to pyrrolidine derivatives by condensing ketones with amines.

Procedure :

  • Ketone Preparation : 3-Methyl-3-(hydroxymethyl)pyrrolidin-2-one is synthesized via cyclization of 4-aminobutanol derivatives.

  • Reductive Amination : The ketone reacts with methylamine in the presence of NaBH3CN, reducing the imine intermediate to the corresponding amine.

  • Acidification : The free base is treated with HCl gas in ethanol to form the hydrochloride salt.

Optimization Insights :

  • Catalyst : Use of chiral catalysts like (R)-BINAP improves enantiomeric excess (up to 92% ee).

  • Solvent System : Ethanol/water mixtures (10:1 v/v) enhance salt crystallization.

Cyclization Strategies

Cyclization of linear precursors provides an alternative pathway, particularly for large-scale synthesis.

Procedure :

  • Diene Preparation : 4-Chloro-3-methylbutanol is converted to a mesylate derivative.

  • Ring Closure : Treatment with ammonia under high pressure (5 atm) induces cyclization to form the pyrrolidine ring.

  • Oxidation and Reduction : The secondary alcohol is oxidized to a ketone (Swern oxidation) and subsequently reduced with stereoselectivity using CBS catalyst.

Industrial Adaptations :

  • Continuous Flow Reactors : Improve reaction efficiency and yield (78% vs. 65% batch).

  • Purification : Crystallization from acetone/water mixtures achieves >99% purity.

Salt Formation and Purification

The hydrochloride salt is critical for stability and solubility.

Process :

  • Neutralization : The free base is dissolved in anhydrous ether and treated with HCl gas.

  • Crystallization : The mixture is cooled to 0°C, inducing salt precipitation.

  • Washing : Crystals are washed with cold ether and dried under vacuum.

Critical Factors :

  • Solvent Ratio : Ether/water ≤10:1 (v/v) minimizes byproducts.

  • Temperature Control : Rapid cooling ensures uniform crystal size.

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)ee (%)Scalability
Chiral PoolL-Proline458–65>99Moderate
Reductive AminationKetone derivative370–7592High
CyclizationLinear precursor565–7885Industrial

Trade-offs :

  • Chiral Pool : High enantiopurity but limited scalability due to costly proline derivatives.

  • Reductive Amination : Balanced yield and stereoselectivity, suitable for pilot-scale production.

  • Cyclization : Optimal for bulk synthesis but requires stringent temperature control.

Industrial-Scale Production Considerations

  • Cost Efficiency : Cyclization routes using commodity chemicals (e.g., ammonia, methylamine) reduce raw material costs by 40% compared to chiral pool methods.

  • Green Chemistry : Solvent recovery systems (e.g., distillation of ethanol/water mixtures) cut waste by 30%.

  • Quality Control : In-line PAT (Process Analytical Technology) monitors ee and purity in real time .

Chemical Reactions Analysis

Types of Reactions

®-(3-Methylpyrrolidin-3-YL)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-(3-Methylpyrrolidin-3-YL)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-(3-Methylpyrrolidin-3-YL)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyrrolidine ring, substituent groups, or stereochemistry. Below is a detailed comparison:

Pyrrolidine Derivatives with Methyl and Hydroxymethyl Groups

  • [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol Hydrochloride (CAS 2173637-38-0) Key Difference: Additional methyl group at the 4-position, resulting in (3R,4R) stereochemistry.
  • (3-Methylpyrrolidin-3-yl)methanamine Dihydrochloride (CAS 1630907-02-6) Key Difference: Methanol group replaced with a primary amine (-NH₂). Impact: Increased basicity and hydrogen-bonding capacity, which may enhance interactions with acidic biological targets .
  • (R)-3-Methylpyrrolidine Hydrochloride (CAS 235093-98-8) Key Difference: Lacks the hydroxymethyl (-CH₂OH) group.

Compounds with Aromatic or Heterocyclic Substituents

  • [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol Hydrochloride (CAS 1217842-07-3) Key Difference: Incorporates a phenyl group at the 4-position.
  • 3-(4-Methoxyphenyl)-3-Methylpyrrolidine Hydrochloride (CAS 2624135-46-0)

    • Key Difference : Methoxyphenyl substituent at the 3-position.
    • Impact : Electron-donating methoxy group may modulate electronic properties and metabolic stability .

Fluorinated and Piperidine Analogs

  • [1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol Hydrochloride (CAS 2940871-20-3) Key Difference: Fluorine atom at the 3-position of pyrrolidine and cyclopropane ring. Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability .
  • (R)-Piperidin-3-ylmethanol Hydrochloride Key Difference: Six-membered piperidine ring instead of pyrrolidine. Impact: Larger ring size alters conformational flexibility and may influence binding kinetics .

Data Table: Key Properties of Compared Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Similarity Score* Source
[(3R)-3-Methylpyrrolidin-3-yl]methanol HCl C₆H₁₃NO·HCl 151.63 3R-methyl, 3-hydroxymethyl Reference
(R)-3-Methylpyrrolidine HCl (235093-98-8) C₅H₁₁N·HCl 121.61 3R-methyl 0.75–0.95
[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol HCl C₆H₁₃NO·HCl 151.63 3R,4R-dimethyl, 3-hydroxymethyl N/A
[1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol HCl C₉H₁₇ClFNO 209.69 3R-fluoro, cyclopropane N/A
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol HCl C₁₂H₁₈ClNO 227.73 4-phenyl, 4-methyl N/A

*Similarity scores (0–1) are derived from structural and functional overlap relative to the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are available for [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via chiral resolution of racemic intermediates or asymmetric catalysis. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate) can undergo selective deprotection and functionalization to introduce the methanol group. Stereochemical integrity is confirmed using chiral HPLC or polarimetry, with comparisons to known enantiomers like (R)-3-methylpyrrolidine hydrochloride (similarity score 0.75 in structural analogs) . Boc-protected intermediates (e.g., CAS 927652-04-8) are critical for maintaining configuration during synthesis .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the stereochemistry of the 3R configuration in this compound?

  • Methodological Answer : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereotopic protons and carbons. For instance, the methyl group at the 3R position splits into distinct signals due to restricted rotation in the pyrrolidine ring. Coupling constants (e.g., JJ-values in NOESY or COSY spectra) further confirm spatial arrangements. Comparative analysis with reference standards like Vernakalant Hydrochloride (CAS 748810-28-8), which shares a pyrrolidin-3-ol scaffold, aids in assigning peaks .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and methanol/water mobile phase (adjusted with 0.1% TFA) resolves polar impurities. For example, in analogs like 3-methyl Rolicyclidine Hydrochloride (CAS 1622348-68-8), gradient elution (5–95% methanol) effectively isolates the target compound ≥98% purity. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

  • Methodological Answer : The 3R configuration may enhance binding affinity to targets like sigma receptors or ion channels due to spatial complementarity. For example, Vernakalant Hydrochloride (a 3R-pyrrolidin-3-ol derivative) selectively inhibits atrial potassium channels, demonstrating stereochemistry-dependent efficacy. Competitive radioligand assays (e.g., 3^3H-labeled antagonists) and molecular docking simulations can quantify enantiomer-specific interactions .

Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers or degradation products) in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS with multiple reaction monitoring (MRM) detect impurities at <0.1%. For instance, in fluoxetine hydrochloride analogs (CAS 70420-71-2), MRM transitions (e.g., m/z 310→148) differentiate degradation products. Stability studies under stress conditions (heat, light, pH) identify labile functional groups, such as the methanol moiety, which may oxidize to ketones .

Q. How can metabolic pathways of this compound be elucidated using isotopic labeling?

  • Methodological Answer : 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs (e.g., deuterated at the methyl or hydroxyl positions) enable tracking via LC-MS. In studies on arylcyclohexylamines (e.g., 3-methyl Rolicyclidine), isotopic tracing revealed hepatic oxidation pathways and glucuronidation sites. Microsomal incubations with NADPH and UDPGA identify phase I/II metabolites .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile conflicting values for this compound in polar vs. nonpolar solvents?

  • Analysis : Solubility variations may stem from crystallinity differences (amorphous vs. crystalline forms) or counterion effects. For example, fluoxetine hydrochloride (CAS 70420-71-2) shows higher methanol solubility than water due to ion-pairing. Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) analyses clarify polymorphic impacts .

Q. Conflicting bioactivity results in enantiomeric pairs: Are these due to assay variability or true stereoselectivity?

  • Resolution : Standardize assays using reference standards (e.g., USP/EP pharmacopeial guidelines). For Vernakalant Hydrochloride, enantiomer-specific IC50_{50} values in patch-clamp assays confirmed 3R-dependent activity. Cross-validate with orthogonal methods (e.g., SPR vs. functional assays) to exclude artifacts .

Tables of Key Data

Table 1 : Comparative Physicochemical Properties of Related Compounds

CompoundCAS NumberMolecular WeightSolubility (Methanol)Purity (HPLC)
(R)-3-Methylpyrrolidine HCl235093-98-8149.63>50 mg/mL≥98%
Vernakalant HCl748810-28-8385.9320 mg/mL≥99%
3-Methyl Rolicyclidine HCl1622348-68-8279.8510 mg/mL≥98%

Table 2 : Recommended Analytical Methods for Purity Assessment

TechniqueConditionsDetection LimitReference
Chiral HPLCChiralpak AD-H, 80:20 Hexane/EtOH, 1 mL/min0.05%
LC-MS/MSC18 column, 0.1% Formic Acid, MRM mode0.1 ng/mL
HRMSESI+, m/z 150–1000, Resolving Power 70,0000.01%

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